Cas no 1181697-58-4 (2-{N-(4-chlorophenyl)methylacetamido}acetic acid)
1181697-58-4 structure
Product Name:2-{N-(4-chlorophenyl)methylacetamido}acetic acid
Número CAS:1181697-58-4
MF:C11H12ClNO3
Megavatios:241.670882225037
CID:5939483
PubChem ID:39346248
Update Time:2025-06-07
2-{N-(4-chlorophenyl)methylacetamido}acetic acid Propiedades químicas y físicas
Nombre e identificación
-
- Glycine, N-acetyl-N-[(4-chlorophenyl)methyl]-
- 2-{N-(4-chlorophenyl)methylacetamido}acetic acid
- AKOS022265423
- 2-[acetyl-[(4-chlorophenyl)methyl]amino]acetic acid
- 1181697-58-4
- 2-{N-[(4-chlorophenyl)methyl]acetamido}acetic acid
- EN300-1181722
- Z1444314691
-
- Renchi: 1S/C11H12ClNO3/c1-8(14)13(7-11(15)16)6-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,15,16)
- Clave inchi: CSLBOMVIWNCPJJ-UHFFFAOYSA-N
- Sonrisas: C(O)(=O)CN(C(C)=O)CC1=CC=C(Cl)C=C1
Atributos calculados
- Calidad precisa: 241.0505709g/mol
- Masa isotópica única: 241.0505709g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 4
- Complejidad: 262
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.4
- Superficie del Polo topológico: 57.6Ų
Propiedades experimentales
- Denso: 1.322±0.06 g/cm3(Predicted)
- Punto de ebullición: 437.2±35.0 °C(Predicted)
- PKA: 3.51±0.10(Predicted)
2-{N-(4-chlorophenyl)methylacetamido}acetic acid PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1181722-50mg |
2-{N-[(4-chlorophenyl)methyl]acetamido}acetic acid |
1181697-58-4 | 90.0% | 50mg |
$455.0 | 2023-10-03 | |
| Enamine | EN300-1181722-100mg |
2-{N-[(4-chlorophenyl)methyl]acetamido}acetic acid |
1181697-58-4 | 90.0% | 100mg |
$476.0 | 2023-10-03 | |
| Enamine | EN300-1181722-250mg |
2-{N-[(4-chlorophenyl)methyl]acetamido}acetic acid |
1181697-58-4 | 90.0% | 250mg |
$498.0 | 2023-10-03 | |
| Enamine | EN300-1181722-500mg |
2-{N-[(4-chlorophenyl)methyl]acetamido}acetic acid |
1181697-58-4 | 90.0% | 500mg |
$520.0 | 2023-10-03 | |
| Enamine | EN300-1181722-1000mg |
2-{N-[(4-chlorophenyl)methyl]acetamido}acetic acid |
1181697-58-4 | 90.0% | 1000mg |
$541.0 | 2023-10-03 | |
| Enamine | EN300-1181722-2500mg |
2-{N-[(4-chlorophenyl)methyl]acetamido}acetic acid |
1181697-58-4 | 90.0% | 2500mg |
$1063.0 | 2023-10-03 | |
| Enamine | EN300-1181722-5000mg |
2-{N-[(4-chlorophenyl)methyl]acetamido}acetic acid |
1181697-58-4 | 90.0% | 5000mg |
$1572.0 | 2023-10-03 | |
| Enamine | EN300-1181722-10000mg |
2-{N-[(4-chlorophenyl)methyl]acetamido}acetic acid |
1181697-58-4 | 90.0% | 10000mg |
$2331.0 | 2023-10-03 | |
| Enamine | EN300-1181722-0.05g |
2-{N-[(4-chlorophenyl)methyl]acetamido}acetic acid |
1181697-58-4 | 0.05g |
$563.0 | 2023-05-25 | ||
| Enamine | EN300-1181722-0.1g |
2-{N-[(4-chlorophenyl)methyl]acetamido}acetic acid |
1181697-58-4 | 0.1g |
$591.0 | 2023-05-25 |
2-{N-(4-chlorophenyl)methylacetamido}acetic acid Literatura relevante
-
2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
1181697-58-4 (2-{N-(4-chlorophenyl)methylacetamido}acetic acid) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Proveedores recomendados
Shenzhen Yaoyuan R&D Center Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Miembros de la medalla de oro
Proveedor de China
Reactivos
烟台朗裕新材料科技有限公司
Miembros de la medalla de oro
Proveedor de China
Reactivos
Jiangsu Kolod Food Ingredients Co.,ltd
Miembros de la medalla de oro
Proveedor de China
Lote
SHOCHEM(SHANGHAI) CO.,lTD
Miembros de la medalla de oro
Proveedor de China
Lote